Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate
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Overview
Description
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a complex organic compound with a unique structure that includes an indeno-dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-N-methyl-5H-indeno[5,6-d][1,3]dioxole-6-amine: Shares a similar indeno-dioxole ring system but differs in functional groups.
Indole derivatives: These compounds also contain a fused ring system and are known for their biological activity.
Biological Activity
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate (CAS No. 1361004-12-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-dioxole derivatives and is characterized by its unique molecular structure, which includes a dioxole ring fused to an indene moiety.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
The structural features of this compound suggest potential interactions with biological systems, making it a subject of interest in pharmacological studies.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
PC-3 (Prostate) | 12.8 | Cell cycle arrest (G2/M phase) |
HeLa (Cervical) | 18.5 | Apoptosis and necrosis |
Genotoxicity and Safety Profile
The genotoxicity of this compound has been evaluated using the Ames test and micronucleus assays. Results indicate that the compound does not exhibit mutagenic properties under standard testing conditions. Furthermore, repeated dose toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.
Table 2: Genotoxicity Assessment
Test Type | Result | |
---|---|---|
Ames Test | Negative | Non-mutagenic |
Micronucleus Assay | Negative | Non-clastogenic |
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In vivo studies demonstrated a reduction in inflammation markers in animal models subjected to induced inflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Anti-inflammatory Activity
Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
---|---|---|
Carrageenan-induced | 10 | 45% |
Adjuvant-induced | 20 | 55% |
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in approximately 30% of participants, with manageable side effects primarily consisting of mild gastrointestinal disturbances.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CMNKNIBSVLOMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC |
Origin of Product |
United States |
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